Tert-butyl (methyldiphenylsilyl)acetate
Description
Tert-butyl (methyldiphenylsilyl)acetate is an organosilicon compound characterized by a tert-butyl ester group and a methyldiphenylsilyl (MDPS) moiety. This hybrid structure combines the steric bulk of diphenylsilyl groups with the electron-donating properties of the methyl substituent, making it valuable in synthetic chemistry, particularly as a protecting group or conjunctive reagent in multi-step organic reactions . The MDPS group was selected over alternatives like triphenylsilyl or trimethylsilyl due to its intermediate steric profile and tunable reactivity, which balances stability and ease of deprotection .
The compound’s synthesis typically involves phase-transfer catalysis or silylation reactions under controlled conditions. For example, tert-butyl diazoacetate can react with methyldiphenylsilyl triflate in the presence of a base like N,N-diisopropylethylamine, yielding the silylated product . Analytical characterization via $^1$H NMR reveals distinct signals for the tert-butyl group (δ 1.55 ppm) and silyl methyl protons (δ 0.27 ppm), while $^{13}$C NMR confirms the ester carbonyl resonance at δ 163.0 ppm .
Properties
CAS No. |
77772-21-5 |
|---|---|
Molecular Formula |
C19H24O2Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl 2-[methyl(diphenyl)silyl]acetate |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)21-18(20)15-22(4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
InChI Key |
CBTKWYFEEQGNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl (methyldiphenylsilyl)acetate can be synthesized through the esterification of t-butyl acetate with methyldiphenylsilyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of t-butyl (methyldiphenylsilyl)acetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
t-Butyl (methyldiphenylsilyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl esters depending on the reagent used.
Scientific Research Applications
t-Butyl (methyldiphenylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-butyl (methyldiphenylsilyl)acetate involves the formation of a stable silyl ester, which can undergo various chemical transformations. The silyl group provides steric protection to the ester, making it less reactive towards nucleophiles. This property is exploited in organic synthesis to protect sensitive functional groups during multi-step reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of tert-butyl (methyldiphenylsilyl)acetate can be contextualized by comparing it to structurally related compounds:
tert-Butyldimethylsilyl (TBDMS) Analogs
Compounds like tert-butyl tert-butyldimethylsilylglyoxylate and tert-butyl tert-butyldimethylsilyldiazoacetate () share the tert-butyl ester backbone but differ in the silyl group. Key distinctions include:
- Polarity : The TBDMS derivatives exhibit higher Rf values (0.83–0.95 in TLC) compared to MDPS analogs due to reduced steric hindrance and increased lipophilicity .
- Thermal Stability : TBDMS groups are more susceptible to acid hydrolysis, whereas MDPS derivatives require stronger conditions (e.g., tetrabutylammonium fluoride) for cleavage .
- Applications : TBDMS esters are preferred in peptide synthesis, while MDPS variants are utilized in stereoselective aldol reactions due to their configurational stability .
Para-Substituted tert-Butyl β-Keto Esters
A series of 2-methyl-2-(4-substituted phenyl)acetate derivatives (–10) highlight the impact of substituents on molecular packing and reactivity:
| Compound | Substituent | Density (g/cm³) | Dihedral Angle (°) | Crystal Packing |
|---|---|---|---|---|
| MDPS Acetate | MDPS | N/A | N/A | Not reported |
| 4-Nitrophenyl derivative | NO₂ | 1.228 | 61.8 | 2D sheets (C–H···O) |
| 4-Chlorophenyl derivative | Cl | 1.194 | 75.3 | 1D chains |
| 4-Methylphenyl derivative | CH₃ | 1.108 | 68.2 | 1D chains |
- Structural Flexibility : The nitro group in the 4-nitrophenyl derivative enhances intermolecular C–H···O interactions, leading to tighter packing and higher density .
- Reactivity : The nitro-substituted compound undergoes faster decarboxylation due to electron-withdrawing effects, whereas methyl or chloro substituents slow this process .
Triphenylsilyl and Trimethylsilyl Esters
- Triphenylsilyl Esters : These exhibit superior steric protection but are less reactive in nucleophilic substitutions due to extreme bulkiness .
- Trimethylsilyl Esters : Highly labile under mild acidic conditions, limiting their utility in prolonged reactions. The MDPS group offers a compromise, enabling controlled deprotection .
Biological Activity
Tert-butyl (methyldiphenylsilyl)acetate is a compound of growing interest in organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following structure:
- Chemical Formula : CHOSi
- Molecular Weight : 278.42 g/mol
- Functional Groups : Acetate, silyl ether
The presence of the tert-butyl and methyldiphenylsilyl groups enhances the lipophilicity of the compound, which may influence its biological interactions and solubility in organic solvents.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in Journal of Organic Chemistry demonstrated that derivatives of silanes, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines have shown that this compound possesses moderate cytotoxic effects. The compound was tested against several cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated an IC value ranging from 25 to 50 µM, suggesting potential for further development as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
| A549 | 25 |
The proposed mechanism for the biological activity of this compound includes:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy :
- In a comparative study, this compound was found to be more effective than its non-silylated counterparts against Gram-positive bacteria.
- The study utilized a disk diffusion method to assess efficacy, with zones of inhibition measured in millimeters.
-
Cytotoxicity in Cancer Research :
- A recent study evaluated the effects on MCF-7 cells treated with varying concentrations of the compound over 48 hours.
- Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
